![molecular formula C21H14Br2N2O B5197247 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5197247.png)
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of two bromophenyl groups and a phenol group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Bromination: The phenyl groups are brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Coupling Reaction: The brominated phenyl groups are then coupled with the imidazole ring using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromophenyl groups can be reduced to phenyl groups using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of bromine atoms can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazole: Lacks the bromine atoms and phenol group, resulting in different chemical and biological properties.
4,5-Diphenylimidazole: Similar structure but without the bromine atoms, leading to lower reactivity in certain reactions.
3-(4-Bromophenyl)-1H-imidazole: Contains only one bromophenyl group, affecting its overall reactivity and applications.
Uniqueness
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol is unique due to the presence of two bromophenyl groups and a phenol group, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-[5-(2-bromophenyl)-4-(4-bromophenyl)-1H-imidazol-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Br2N2O/c22-15-10-8-13(9-11-15)19-20(17-6-1-2-7-18(17)23)25-21(24-19)14-4-3-5-16(26)12-14/h1-12,26H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWCZBBMEMBWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(N2)C3=CC(=CC=C3)O)C4=CC=C(C=C4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B5197170.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B5197172.png)
![[1-(9H-fluoren-2-ylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B5197179.png)
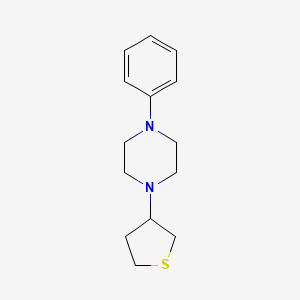
![(5E)-5-[3-bromo-4-(prop-2-yn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5197198.png)
![6-(cyclohexylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5197209.png)
![[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]di-2,1-ethanediyl diacetate](/img/structure/B5197227.png)
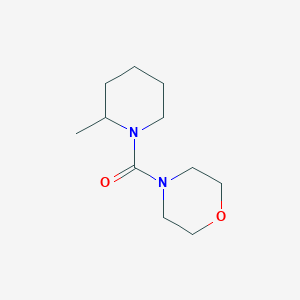
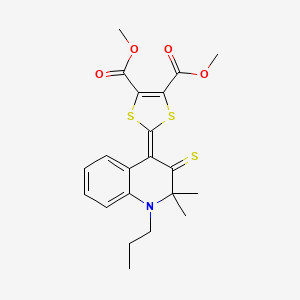
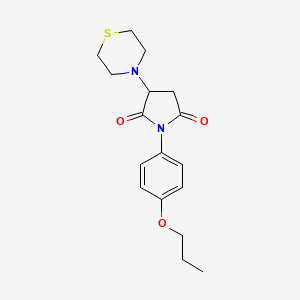
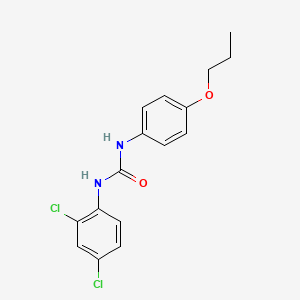

![N~2~-[(4-bromophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methylglycinamide](/img/structure/B5197286.png)
![N-{[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}naphthalene-2-carboxamide](/img/structure/B5197294.png)
